1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride

Catalog No.
S715018
CAS No.
849351-92-4
M.F
C5H7ClN2O2S
M. Wt
194.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride

CAS Number

849351-92-4

Product Name

1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride

IUPAC Name

2,3-dimethylimidazole-4-sulfonyl chloride

Molecular Formula

C5H7ClN2O2S

Molecular Weight

194.64 g/mol

InChI

InChI=1S/C5H7ClN2O2S/c1-4-7-3-5(8(4)2)11(6,9)10/h3H,1-2H3

InChI Key

HAULHCBIEFNHJS-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1C)S(=O)(=O)Cl

Canonical SMILES

CC1=NC=C(N1C)S(=O)(=O)Cl

The exact mass of the compound 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride is a heterocyclic sulfonyl chloride used as a specialized building block in organic synthesis. Its primary function is to introduce the 1,2-dimethyl-1H-imidazol-5-ylsulfonyl moiety into target molecules through reactions with nucleophiles, most commonly primary or secondary amines, to form stable sulfonamides. This specific structural unit is recognized as a 'privileged scaffold' in medicinal chemistry, frequently incorporated into the design of enzyme inhibitors and other biologically active compounds due to its unique electronic and hydrogen-bonding properties.

In the context of drug discovery and medicinal chemistry, substituting 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride is rarely viable. Seemingly minor structural changes—such as altering the sulfonyl group's position (e.g., to the 4-position), changing the ring's methylation pattern, or replacing the imidazole core with a simpler aryl group (like in tosyl chloride)—result in a fundamentally different final product. Structure-activity relationship (SAR) studies consistently show that such modifications drastically alter a molecule's binding affinity, selectivity, and pharmacokinetic properties. Therefore, for synthesizing a specific, targeted therapeutic agent where this exact moiety is required, there is no direct, procurable substitute; using an alternative would constitute a deviation from the intended molecular design, leading to loss of biological activity and project failure.

Precursor Suitability: Essential for Synthesizing Specific, Biologically-Active Scaffolds

The precise isomeric structure of 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride is a non-fungible prerequisite for the synthesis of specific biologically active molecules. In drug discovery, the spatial arrangement of substituents and hydrogen bond donors/acceptors on a heterocyclic core dictates target engagement. For example, the sulfonamide moiety derived from this reagent is a key determinant for selectivity in COX-2 inhibitors and for coordinating to metal ions in the active sites of metalloenzymes. Substituting this building block with a regioisomer (e.g., 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride) or a simpler analog (e.g., benzenesulfonyl chloride) would alter the geometry and electronic profile, leading to a loss of binding affinity and biological function.

Evidence DimensionStructural requirement for biological activity
Target Compound DataProvides the specific 1,2-dimethyl-1H-imidazol-5-ylsulfonyl moiety, a known pharmacophore.
Comparator Or BaselineOther regioisomers (e.g., 4-sulfonyl) or simpler aryl sulfonyl chlorides (e.g., tosyl chloride).
Quantified DifferenceQualitatively different; substitution leads to distinct chemical entities with different biological targets and activities.
ConditionsSynthesis of targeted therapeutics, particularly enzyme inhibitors.

For researchers synthesizing a specific patented compound or a molecule based on a defined SAR model, only this exact isomer will produce the desired active ingredient.

Process Reproducibility: High Regioisomeric Purity Avoids Complex Downstream Purification

The synthesis of sulfonyl chlorides from the parent heterocycle can often lead to mixtures of regioisomers. Procuring 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride with high isomeric purity (>95%) is critical for reproducible process outcomes. Using a crude mixture containing the 4-sulfonyl isomer would lead to the formation of a final product contaminated with a structurally similar impurity that is often difficult or impossible to remove by standard chromatography or recrystallization. In regulated pharmaceutical synthesis, avoiding such process-related impurities is essential for meeting stringent quality standards. The use of a single, well-defined starting material simplifies purification, increases overall yield of the desired compound, and ensures batch-to-batch consistency.

Evidence DimensionPurity and processability
Target Compound DataSpecified as a single regioisomer (typically >95% purity).
Comparator Or BaselineA hypothetical crude reaction mixture containing multiple isomers (e.g., 4- and 5-sulfonyl chlorides).
Quantified DifferenceEliminates the formation of hard-to-separate isomeric side products, simplifying purification and improving effective yield.
ConditionsMulti-step synthesis of high-purity active pharmaceutical ingredients (APIs).

This justifies procuring a higher-cost, high-purity reagent by preventing costly and time-consuming purification challenges or batch failures later in the synthesis.

Core Building Block in Targeted Kinase Inhibitor Synthesis

This reagent is the specific choice for synthesizing kinase inhibitors where the 1,2-dimethyl-1H-imidazol-5-ylsulfonyl group is a documented requirement for achieving potency and selectivity. Its use is non-negotiable when following patented routes or established structure-activity relationships that identify this exact moiety as critical for binding to the enzyme's active site.

Development of Novel Sulfonamide-Based Therapeutics

In lead optimization campaigns, this compound serves as a key building block to systematically explore the chemical space around the imidazole sulfonamide scaffold. Its well-defined structure ensures that any observed changes in biological activity can be confidently attributed to other modifications in the molecule, a requirement for robust structure-activity relationship (SAR) studies.

Synthesis of High-Purity Reference Standards and Impurity Markers

Given its role as a precursor, this compound is used to intentionally synthesize specific sulfonamide-based molecules for use as analytical reference standards or to identify potential process-related impurities in drug manufacturing. The high isomeric purity of the starting material is essential for creating a high-purity standard for analytical method validation.

XLogP3

0.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

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